Acetic acid, iodo-, 4-pentenyl ester

Radical cyclization Atom transfer Lactone synthesis

Acetic acid, iodo-, 4-pentenyl ester (synonyms: 4-pentenyl iodoacetate, pent-4-enyl 2-iodoacetate) is a bifunctional organoiodine compound of molecular formula C₇H₁₁IO₂ and molecular weight 254.07 g/mol. It belongs to the α-iodo ester class, bearing both an electrophilic α-iodoacetyl moiety and a terminal olefin (4-pentenyl) group.

Molecular Formula C7H11IO2
Molecular Weight 254.07 g/mol
CAS No. 404003-12-9
Cat. No. B14237829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, iodo-, 4-pentenyl ester
CAS404003-12-9
Molecular FormulaC7H11IO2
Molecular Weight254.07 g/mol
Structural Identifiers
SMILESC=CCCCOC(=O)CI
InChIInChI=1S/C7H11IO2/c1-2-3-4-5-10-7(9)6-8/h2H,1,3-6H2
InChIKeyIRHQUZJQGJBCJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Pentenyl Iodoacetate (CAS 404003-12-9): A Specialized ω-Alkenyl α-Iodo Ester for Radical Cyclization and Bioconjugation


Acetic acid, iodo-, 4-pentenyl ester (synonyms: 4-pentenyl iodoacetate, pent-4-enyl 2-iodoacetate) is a bifunctional organoiodine compound of molecular formula C₇H₁₁IO₂ and molecular weight 254.07 g/mol . It belongs to the α-iodo ester class, bearing both an electrophilic α-iodoacetyl moiety and a terminal olefin (4-pentenyl) group. This dual functionality enables its primary documented application: bis(tributyltin)-initiated atom transfer radical cyclization to afford γ-iodoheptanolactones and 5-(3-iodopropyl)-substituted dihydro-2(3H)-furanones via an 8-endo cyclization pathway [1]. The compound's iodine atom provides superior leaving group capacity relative to bromo and chloro analogs, while the 4-pentenyl chain length confers a specific cyclization regioselectivity distinct from shorter-chain analogs such as allyl iodoacetate.

Why 4-Pentenyl Iodoacetate Cannot Be Replaced by Allyl Iodoacetate or Bromoacetate Analogs in Radical Cyclization Workflows


The IUPAC name similarity between 4-pentenyl iodoacetate and other ω-alkenyl α-halo esters masks profound reactivity differences that preclude simple interchange. Allyl iodoacetate (the one-carbon-shorter analog) yields only 41% of the desired γ-lactone under identical bis(tributyltin)-initiated atom transfer conditions, compared to 80% for 4-pentenyl iodoacetate [1]. More critically, allyl bromoacetate produces exclusively the direct reduction product (0% cyclization yield) under tributyltin hydride conditions, while the corresponding iodoacetate undergoes productive cyclization [1]. When 4-pentenyl iodoacetate itself is subjected to Bu₃SnH/AIBN (rather than atom transfer conditions), the outcome reverses: 70% direct reduction and <15% cyclization [1]. Even within the 4-pentenyl scaffold, chloroacetate and bromoacetate variants afford only moderate cyclization yields contaminated with reduction side-products when treated with Cu(I) or Fe(II) catalysts [1]. These data demonstrate that the combination of (a) the iodine leaving group, (b) the 4-pentenyl chain length, and (c) the bis(tributyltin) or BF₃·Et₂O initiation protocol is non-negotiable for achieving high-efficiency 8-endo cyclization.

Quantitative Differentiation Evidence for 4-Pentenyl Iodoacetate (CAS 404003-12-9) Versus Closest Analogs


Atom Transfer Radical Cyclization Yield: 4-Pentenyl Iodoacetate (80%) vs. Allyl Iodoacetate (41%)

Under bis(tributyltin)-initiated atom transfer radical cyclization conditions (10 mol% (Bu₃Sn)₂, benzene, 80 °C, photostimulation), 4-pentenyl iodoacetate (1a) yields the 8-endo cyclization product 5-(3-iodopropyl)dihydro-2(3H)-furanone (3a) in 80% isolated yield after 7 h [1]. By direct comparison, allyl iodoacetate—the one-carbon-shorter homolog—affords only 41% yield of 4-iodomethyltetrahydrofuran-2-one under the same bis(tributyltin) protocol, as established by Curran and Chang [1][2]. This represents a ~1.95-fold yield advantage for the 4-pentenyl ester.

Radical cyclization Atom transfer Lactone synthesis

Iodo vs. Bromo Leaving Group in 4-Pentenyl Ester Cyclization: 80% Cyclization Yield vs. Predominant Reduction

The criticality of the iodine leaving group is demonstrated by comparing 4-pentenyl iodoacetate with its bromo and chloro counterparts. Under Bu₃SnH/AIBN-mediated radical conditions, 4-pentenyl iodoacetate (1a) gives predominantly the unwanted direct reduction product 4-pentenyl acetate (70%) with <15% cyclization [1]. However, under bis(tributyltin)-initiated atom transfer conditions, the same iodoacetate achieves 80% cyclization yield. By contrast, the analogous 4-pentenyl di- and trichloroacetates, when treated with Cu(I) or Fe(II) complexes, afford only moderate yields of 8-endo cyclization products contaminated with direct reduction side-products [1]. Furthermore, in the allyl series, allyl bromoacetate with Bu₃SnH gives exclusively the reduction product allyl acetate with no detectable cyclization [1]. The established leaving group order I⁻ > Br⁻ > Cl⁻ governs both the SN2-type initiation efficiency and the atom transfer propagation steps, making the iodoacetate uniquely competent for this transformation.

Halogen leaving group Radical cyclization Bromo vs. iodo

BF₃·Et₂O-Catalyzed Room Temperature Cyclization: Regioselective 8-endo with Zero 7-exo Contamination

4-Pentenyl iodoacetate undergoes BF₃·Et₂O-catalyzed (3 equiv) atom transfer radical cyclization at room temperature to afford γ-iodoheptanolactones (2a) in 80% isolated yield with complete regioselectivity for the 8-endo pathway—no corresponding 7-exo cyclization products were detected [1]. A Lewis acid screen (Yb(OTf)₃, Zn(OTf)₂, Mg(OTf)₂, BF₃·Et₂O) identified BF₃·Et₂O as uniquely effective; without it, the reaction at 20 °C is extremely sluggish with >50% of starting material remaining after 24 h [1]. This contrasts with N-(4-pentenyl)iodoacetamide analogs, where both 7-exo and 8-endo products are formed [2]. The exclusive 8-endo regioselectivity of the ester variant is mechanistically attributed to the stability of the s-trans and s-cis conformational transition structures for 8-endo cyclization of (alkoxycarbonyl)methyl radicals, while 7-exo transition structures are energetically disfavored.

Lewis acid catalysis Regioselectivity 8-endo cyclization

One-Pot Tandem Cyclization–Hydrolysis: 72% Overall Yield to 3-(Tetrahydro-2-furyl)propanoic Acid

A distinguishing synthetic advantage of 4-pentenyl iodoacetate is its ability to undergo a one-pot, two-stage transformation: BF₃·Et₂O-catalyzed radical cyclization followed by aqueous NaHCO₃ treatment directly furnishes 3-(tetrahydro-2-furyl)propanoic acid (6a) in 72% overall isolated yield [1]. This tandem process bypasses the isolation of the moisture-sensitive γ-iodoheptanolactone intermediate (2a). The transformation proceeds with retention of stereochemical configuration at the C-5 center, as confirmed by independent experiments with cis and trans isomers of 2b and 2c [1]. For comparison, the analogous N-(4-pentenyl)iodoacetamide cyclization products do not undergo this tandem hydrolysis rearrangement, limiting their downstream functionalization potential.

Tandem reaction One-pot synthesis Tetrahydrofuran carboxylic acid

Substrate Scope: Near-Quantitative Yield for Sterically Hindered Derivative 2i and Broad Functional Group Tolerance

The 4-pentenyl iodoacetate scaffold demonstrates broad substituent tolerance under BF₃·Et₂O-catalyzed cyclization. Substrates 1a–k were evaluated, with compounds 1g–i (aryl-substituted) affording the corresponding γ-iodoheptanolactones 2g–i in high yields without formation of rearrangement products 3 [1]. Most notably, substrate 1i—bearing a sterically demanding substituent—required extended reaction time (14 h) and slightly elevated temperature (30 °C) but delivered an almost quantitative isolated yield of product 2i [1]. This contrasts with the bis(tributyltin)-only protocol (Method A) where 1a produced a mixture of 2a and rearrangement product 3a (80:20 ratio), demonstrating the superior product selectivity of the BF₃·Et₂O method (Method B). Compounds 1e and 1f were the only exceptions, failing to give isolable product due to extreme steric hindrance or product instability.

Substrate scope Functional group tolerance Steric hindrance

Iodoacetate Ester vs. Iodoacetamide Reactivity: Faster Thiol Alkylation Kinetics of the Ester Class

While 4-pentenyl iodoacetate's primary literature application is in radical cyclization, its iodoacetate ester pharmacophore confers class-level advantages relevant to bioconjugation and chemical biology. Iodoacetate esters react with cysteine thiolate residues via an SN2 mechanism to form stable S-carboxymethyl thioether adducts [1]. The free acid form (iodoacetic acid) reacts substantially faster than iodoacetamide at physiological pH due to the electron-withdrawing effect of the carboxylate enhancing electrophilicity at the α-carbon, though iodoacetamide offers greater specificity for cysteine over other nucleophilic residues at higher pH [2]. The 4-pentenyl ester derivative uniquely combines this iodoacetate reactivity with a distal olefin handle, enabling sequential orthogonal reactions: cysteine alkylation via the iodoacetyl group, followed by olefin metathesis, thiol-ene coupling, or iodolactonization via the terminal alkene. This dual-reactivity profile is absent in simple methyl or ethyl iodoacetate analogs.

Cysteine alkylation Bioconjugation Haloacetate reactivity

Optimal Application Scenarios for 4-Pentenyl Iodoacetate (CAS 404003-12-9) Based on Quantitative Differentiation Evidence


High-Yield Synthesis of γ-Iodoheptanolactones via 8-Endo Radical Cyclization

The strongest evidence supports 4-pentenyl iodoacetate as the reagent of choice for synthesizing γ-iodoheptanolactones and their rearrangement products (5-(3-iodopropyl)dihydro-2(3H)-furanones). With an 80% isolated cyclization yield using the BF₃·Et₂O-catalyzed protocol at room temperature—compared to only 41% for the allyl iodoacetate analog and moderate yields for chloro/bromoacetate variants—this compound uniquely enables efficient access to medium-ring lactone scaffolds [1]. The exclusive 8-endo regioselectivity eliminates the need for isomeric separation, making it superior to amide-based analogs that produce 7-exo/8-endo mixtures [2]. This scenario is directly relevant to natural product synthesis programs requiring heptanolactone or tetrahydrofuran intermediates, where yield and regiochemical purity directly impact the feasibility of multi-step synthetic routes.

One-Pot Assembly of 3-(Tetrahydro-2-furyl)propanoic Acid Building Blocks

The tandem cyclization–hydrolysis protocol documented for 4-pentenyl iodoacetate delivers 3-(tetrahydro-2-furyl)propanoic acid derivatives in 72% one-pot yield without isolation of the moisture-sensitive lactone intermediate [1]. This streamlined approach is unmatched by alternative chloroacetate or bromoacetate substrates, which lack a compatible one-pot deoligomerization pathway. Medicinal chemistry and fragment-based drug discovery groups synthesizing libraries of substituted tetrahydrofuran carboxylic acids as solubilizing or conformational control elements should prioritize this compound, as the one-pot protocol reduces step count, solvent usage, and cumulative purification losses compared to multi-step alternatives.

Synthesis of 4-Pentenoic Acid Derivatives via Radical Oligomerization–Zinc Reduction

Beyond monomeric cyclization, 4-pentenyl iodoacetate and its ω-alkenyl iodoacetate congeners undergo atom-transfer radical oligomerization, and the resulting oligomers can be converted to 4-pentenoic acids upon treatment with zinc, or to substituted tetrahydrofuran derivatives via Grignard reagent trapping [1]. This oligomerization–deoligomerization strategy, which leverages the iodine atom's superior transfer efficiency in radical chain propagation, is uniquely accessible to iodoacetate esters and is not feasible with bromo- or chloroacetate substrates that suffer from premature chain termination. This application scenario is relevant to process chemistry groups exploring radical oligomerization as a protective or strategic diversification tactic.

Dual-Functional Bioconjugation Handle with Orthogonal Reactivity Sites

The 4-pentenyl iodoacetate scaffold integrates an electrophilic α-iodoacetyl moiety—capable of rapid, irreversible cysteine thiol alkylation via SN2 displacement of the superior iodide leaving group—with a terminal olefin that remains competent for downstream thiol-ene, olefin metathesis, or iodolactonization reactions [1]. This orthogonal dual reactivity is not available in methyl iodoacetate (no secondary handle), iodoacetamide (slower reactivity, no alkene), or iodoacetic acid (no ester linkage for further derivatization). Chemical biologists developing covalent probes, activity-based protein profiling reagents, or site-specifically modified protein conjugates should select 4-pentenyl iodoacetate when a two-step sequential bioconjugation strategy—alkylation followed by chemoselective alkene functionalization—is required.

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